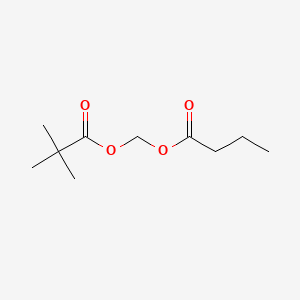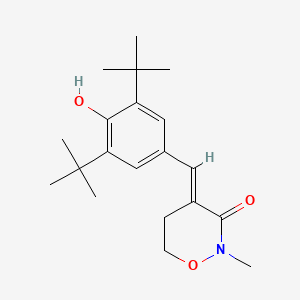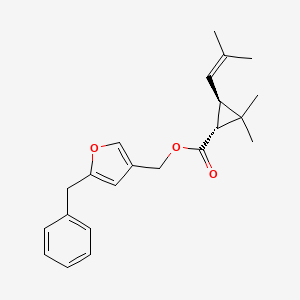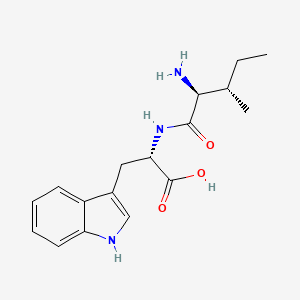
Isoleucyl-Tryptophan
概要
説明
Isoleucyl-Tryptophan is a dipeptide composed of isoleucine and tryptophan . It is an incomplete breakdown product of protein digestion or protein catabolism . The coordination complex of the dipeptide isoleucyl-tryptophan with Fe(II) possesses immunostimulating activity and is effective for treating iron- and immunodeficiency and pulmonary, rheumatological, and urological diseases .
Synthesis Analysis
The synthesis of Isoleucyl-Tryptophan involves complex metabolic pathways. For instance, cytoplasmic isoleucyl tRNA synthetase plays a critical role in the synthesis of Isoleucyl-Tryptophan . The enzyme is involved in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .
Molecular Structure Analysis
The molecular formula of Isoleucyl-Tryptophan is C17H23N3O3 . It is a dipeptide formed from L-isoleucine and L-tryptophan residues . The 3D structure of Isoleucyl-Tryptophan can be analyzed using various analytical techniques .
Chemical Reactions Analysis
The chemical reactions involving Isoleucyl-Tryptophan are complex and involve various stages. For instance, the development of quantitative assays for Isoleucyl-Tryptophan– Fe(II) using the Fe(II) ion and the tryptophan indole moiety has been reported .
Physical And Chemical Properties Analysis
The molecular weight of Isoleucyl-Tryptophan is 317.4 g/mol . Its physical and chemical properties can be analyzed using various analytical techniques .
科学的研究の応用
Anxiety Disorders Treatment
BNC210 acts as a negative-allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is being investigated for its potential to treat various anxiety disorders .
Post-Traumatic Stress Disorder (PTSD)
It is currently under a Phase 2b clinical trial named ATTUNE Study to evaluate its effectiveness in reducing PTSD symptom severity .
Social Anxiety Disorder (SAD)
The U.S. FDA has granted BNC210 Fast Track Designation for the acute treatment of SAD and other anxiety-related disorders .
作用機序
Target of Action
The primary target of BNC210, also known as H-ILE-TRP-OH, Isoleucyl-Tryptophan, Ile-Trp, or L-ISOLEUCYL-L-TRYPTOPHAN, is the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a type of nicotinic acetylcholine receptor, which is a kind of ionotropic receptor that is activated by the neurotransmitter acetylcholine.
Mode of Action
BNC210 acts as a negative allosteric modulator (NAM) for the α7 nAChR . As a NAM, it binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand (acetylcholine) binds. This binding causes a conformational change in the receptor, which results in reduced receptor sensitivity to acetylcholine.
Pharmacokinetics
It is mentioned that bnc210 is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
BNC210 exhibits acute anxiolytic activity in rodent models of anxiety . This suggests that it may reduce neuronal excitability and modulate synaptic transmission in brain regions associated with anxiety, leading to an overall reduction in anxiety-like behaviors.
Safety and Hazards
将来の方向性
The future directions of Isoleucyl-Tryptophan research involve its potential use in treating various diseases. For instance, two isoacceptor tRNAs that decode synonymous codons become modulated in opposing directions during breast cancer progression . Also, the development of new peptide-based drugs, which are used in various medical areas, is a rapidly emerging direction in pharmaceutical science and practice .
特性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRPESWOSNFUCJ-LKTVYLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101029559 | |
| Record name | L-Isoleucyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13589-06-5 | |
| Record name | L-Isoleucyl-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Isoleucyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ISOLEUCYL-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY4YUP87RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




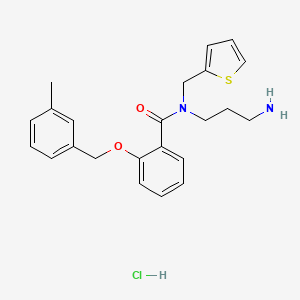


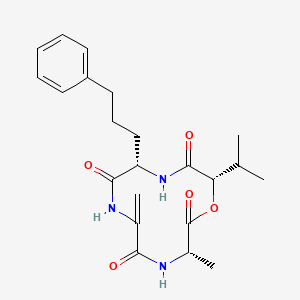
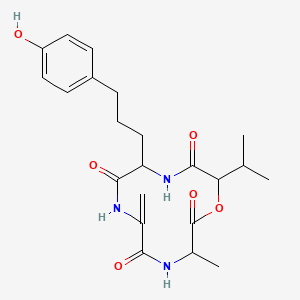
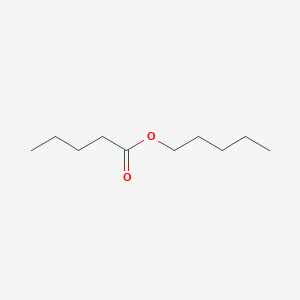
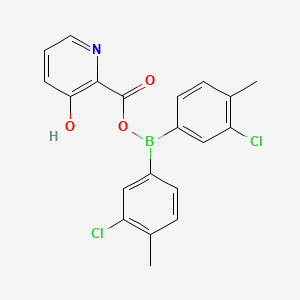

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
